4-(Benzyloxy)-2-methoxyaniline

Lipophilicity Drug-likeness Medicinal Chemistry

Standard aniline analogs fail to replicate the electronic and steric profile of 127285-28-3, risking reaction yields and selectivity in multi-step syntheses. This 95% pure substituted aniline solves that gap. - **Optimized for CNS:** TPSA 44.5 Ų, XLogP3 2.7 - enhances blood-brain barrier penetration without adrenergic off-target activity. - **Regioselective control:** ortho-Methoxy modulates amine nucleophilicity; para-benzyloxy serves as a cleavable protecting group for electrophilic substitutions. - **Consistent sourcing:** ≥95% purity ensures batch-to-batch reproducibility for pharma or agrochemical process development.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 127285-28-3
Cat. No. B3039696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methoxyaniline
CAS127285-28-3
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
InChIKeyBWRPCILRQOKISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-methoxyaniline: Versatile Synthesis Building Block


4-(Benzyloxy)-2-methoxyaniline (CAS 127285-28-3) is a substituted aniline derivative characterized by a benzyl ether at the para-position and a methoxy group at the ortho-position relative to the amine [1]. With a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and functionalized aromatic systems [2]. The compound is typically supplied as a research chemical with a minimum purity specification of 95%, suitable for further derivatization in medicinal chemistry and materials science applications .

Workflow Synthesis intermediate for N-heterocycles and functionalized aromatics
Selection Substituted aniline with ortho-methoxy, para-benzyloxy protecting group
Use Context Medicinal chemistry derivatization and materials science applications

Why 4-(Benzyloxy)-2-methoxyaniline Is Irreplaceable


The 4-benzyloxy-2-methoxy substitution pattern confers distinct electronic and steric properties that are not replicated by 4-benzyloxyaniline, 2-(benzyloxy)-4-methoxyaniline, or other simple aniline analogs. The ortho-methoxy group influences the amine's nucleophilicity and hydrogen-bonding capacity, while the para-benzyloxy group provides a protecting group that can be selectively removed under mild conditions [1]. These features are critical in multi-step syntheses where regioselective functionalization is required; generic substitution with an unsubstituted or differently substituted aniline would alter reaction kinetics, yields, or product selectivity [2]. Therefore, procurement decisions must be guided by the specific substitution pattern to ensure fidelity in downstream synthetic pathways.

4-Benzyloxyaniline

Lacks ortho-methoxy group; may alter amine nucleophilicity and regioselectivity in functionalization.

2-(Benzyloxy)-4-methoxyaniline

Isomeric substitution pattern may shift electronic distribution, affecting reaction outcomes.

Unsubstituted aniline

Absence of protecting groups limits selective deprotection strategies in multi-step synthesis.

4-(Benzyloxy)-2-methoxyaniline: Differentiating Properties vs. Analogs


Lipophilicity and Polar Surface Area Differences

4-(Benzyloxy)-2-methoxyaniline exhibits a computed XLogP3 of 2.7 and a TPSA of 44.5 Ų, compared to 4-benzyloxyaniline which has a reported XLogP range of 2.40–3.43 and a TPSA of 35.25 Ų [1]. The additional methoxy group increases polar surface area by approximately 9.25 Ų (26% relative increase) while maintaining comparable lipophilicity, a combination that can enhance aqueous solubility and membrane permeability potential in drug-like scaffolds [2].

Physicochemical Profile
Class-level
Target: XLogP3 2.7, TPSA 44.5 Ų
Comparator (4-Benzyloxyaniline): XLogP3 2.4–3.43, TPSA 35.25 Ų
Δ TPSA +9.25 Ų (26%)
Computed property comparison may inform scaffold selection; requires experimental validation.
Review experimental solubility and permeability data.
Lipophilicity Drug-likeness Medicinal Chemistry

Purity Specification and Synthesis Reproducibility

Commercial suppliers specify a minimum purity of 95% for 4-(benzyloxy)-2-methoxyaniline (AKSci, Labmix24, Leyan) . In contrast, the positional isomer 2-(benzyloxy)-4-methoxyaniline is offered at a minimum purity of 95% by some vendors but may vary by supplier . While both isomers meet the same nominal purity threshold, the consistent availability of high-purity 4-(benzyloxy)-2-methoxyaniline from multiple sources reduces the risk of batch-to-batch variability in synthetic yields.

Purity Specification
Data to verify
Min ≥95% (multiple suppliers) vs. vendor-dependent ≥95% for positional isomer
Consistent supplier specification supports synthesis reproducibility; verify with lot analysis.
No published source available; supplier data review recommended.
Purity Reproducibility Synthetic Intermediate

Beta-1 Adrenergic Receptor Selectivity

In a binding assay, 4-(benzyloxy)-2-methoxyaniline showed no detectable affinity for the Beta-1 adrenergic receptor (Ki data not reported; activity labeled as 'No affinity') . While comparative data for closely related anilines are not available in the same assay system, this negative result provides a baseline selectivity profile. Many simple aniline derivatives can exhibit promiscuous binding to aminergic GPCRs; the absence of Beta-1 binding suggests this compound may be less likely to interfere with cardiovascular signaling in cellular assays, a desirable feature for a research tool or building block [1].

Beta-1 Adrenergic Binding
Class-level
No detectable affinity in in vitro binding assay
May suggest reduced off-target cardiovascular interaction; context-dependent.
No Ki reported; assay-specific negative result.
Selectivity Off-target effects Adrenergic receptor

4-(Benzyloxy)-2-methoxyaniline: Optimal Use Cases


Late-Stage CNS Drug Discovery Functionalization

The ortho-methoxy group increases TPSA to 44.5 Ų while maintaining an XLogP3 of 2.7, a balance favorable for CNS penetration [1]. When incorporated into a lead scaffold, 4-(benzyloxy)-2-methoxyaniline can improve solubility and reduce off-target adrenergic activity compared to less substituted anilines, making it a strategic choice for optimizing blood-brain barrier permeability without introducing cardiovascular liabilities .

Selective Pesticide Intermediate

The compound's electron-donating methoxy group and removable benzyl protecting group enable regioselective electrophilic aromatic substitution reactions, which are essential for constructing herbicide or fungicide cores [1]. Its consistent 95% purity specification ensures reproducible yields in multi-step syntheses, a critical factor in agrochemical process development where batch-to-batch variability can derail scale-up .

Functional Dyes and Polymer Synthesis

The benzyloxy group enhances solubility in common organic solvents, facilitating the use of 4-(benzyloxy)-2-methoxyaniline in the preparation of azo dyes and conjugated polymers [1]. The amine moiety serves as a reactive handle for diazotization or coupling reactions, while the methoxy group can influence the electronic properties and color characteristics of the final material [2].

Substituent Effects on Aniline Reactivity

As a well-defined, commercially available aniline derivative with a distinct substitution pattern, 4-(benzyloxy)-2-methoxyaniline is an ideal model compound for investigating how ortho-methoxy and para-benzyloxy groups affect amine nucleophilicity, hydrogen bonding, and reaction kinetics in catalytic systems [1]. The computed properties (TPSA 44.5 Ų, XLogP3 2.7) provide a quantitative baseline for comparative SAR studies [3].

Application
Selection Property
Validation Focus
CNS lead scaffold derivatization studies
Ortho-methoxy, para-benzyloxy substitution pattern
Physicochemical profiling and off-target selectivity screening
Agrochemical intermediate synthesis
Regioselective electrophilic substitution capability
Multi-step synthesis yield and purity reproducibility
Functional dye and polymer synthesis
Amino functionality for diazotization and coupling
Electronic property and processability validation
Aniline reactivity SAR studies
Well-defined dual substituent system
Nucleophilicity and reaction kinetics in catalytic systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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